molecular formula C7H6N2OS B3323227 4-Methoxythieno[3,2-d]pyrimidine CAS No. 16228-99-2

4-Methoxythieno[3,2-d]pyrimidine

Cat. No. B3323227
CAS RN: 16228-99-2
M. Wt: 166.2 g/mol
InChI Key: YDKUAOWCMDNAEX-UHFFFAOYSA-N
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Description

4-Methoxythieno[3,2-d]pyrimidine is a heterocyclic compound . It is structurally similar to purines and is an important motif in the development of pharmaceutical drugs .


Synthesis Analysis

Various methods have been developed for the synthesis of pyrimidines, including 4-Methoxythieno[3,2-d]pyrimidine. These methods often involve the reaction of ketones, aldehydes, or esters with amidines . Other methods include the use of oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent .


Molecular Structure Analysis

The molecular structure of 4-Methoxythieno[3,2-d]pyrimidine is represented by the formula C7H6N2OS . The InChI code for this compound is 1S/C7H5ClN2OS/c1-11-6-5-4 (2-3-12-5)9-7 (8)10-6/h2-3H,1H3 .


Chemical Reactions Analysis

4-Methoxythieno[3,2-d]pyrimidine can undergo various chemical reactions. For instance, it can participate in oxidative annulation reactions involving anilines, aryl ketones, and DMSO . It can also react with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .


Physical And Chemical Properties Analysis

4-Methoxythieno[3,2-d]pyrimidine has a molecular weight of 166.2 . It is a solid at room temperature .

Scientific Research Applications

Antifungal Activity

4-Methoxythieno[3,2-d]pyrimidine derivatives have been studied for their potential antifungal properties. Research shows that certain synthesized compounds containing this structure exhibit significant antifungal activity against types of fungi such as Aspergillus terreus and Aspergillus niger. These findings suggest the potential development of new antifungal agents using these compounds (Jafar et al., 2017).

Nanotechnology Applications

In nanotechnology, 4-Methoxythieno[3,2-d]pyrimidine has been utilized in the development of nanothermometers. A study demonstrates the synthesis of a fluorescent base analogue from this compound, which effectively induces the Z-form of DNA. This has led to the construction of a visible nanothermometer based on DNA transitions, showcasing its potential in biotechnological applications (Yamamoto, Park, & Sugiyama, 2015).

Synthesis Techniques

Research has also focused on developing efficient techniques for synthesizing 4-Methoxythieno[3,2-d]pyrimidine derivatives. A study outlines a new method for synthesizing 2,4-dichloro-thieno[3,2-d]pyrimidine, demonstrating a high yield and purity. This enhances the compound's suitability for further research and development in pharmaceutical applications (Dong et al., 2012).

Pharmaceutical Research

In pharmaceutical research, novel pyrimidine derivatives including 4-Methoxythieno[3,2-d]pyrimidine have been synthesized with various pharmacological activities. These compounds have been evaluated for their potential as anticancer agents, highlighting the versatility of this chemical structure in drug development (Jadhav et al., 2022).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Studies have synthesized new pyrimidine derivatives, including 4-Methoxythieno[3,2-d]pyrimidine, to inhibit corrosion of metals in acidic environments. This research offers potential solutions for industrial challenges related to metal corrosion (Yadav et al., 2015).

Safety and Hazards

The safety information for 4-Methoxythieno[3,2-d]pyrimidine indicates that it is a hazardous compound. It has hazard statements H302-H315-H319-H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methoxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-10-7-6-5(2-3-11-6)8-4-9-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKUAOWCMDNAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxythieno[3,2-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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